N-[2-(4-bromo-1H-indol-3-yl)ethyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine
Description
N-[2-(4-bromo-1H-indol-3-yl)ethyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine is a complex organic compound that features both indole and pyridine moieties. The presence of bromine and difluoromethyl groups adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-[2-(4-bromo-1H-indol-3-yl)ethyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrF2N3/c1-11(12-5-6-16(18(20)21)24-9-12)22-8-7-13-10-23-15-4-2-3-14(19)17(13)15/h2-6,9-11,18,22-23H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDKMFJYNGYEDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(F)F)NCCC2=CNC3=C2C(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromo-1H-indol-3-yl)ethyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine typically involves multi-step organic reactions. One common approach is to start with the bromination of indole to obtain 4-bromo-1H-indole. This intermediate is then subjected to alkylation with 2-bromoethylamine to form the indole-ethylamine derivative. Concurrently, the pyridine moiety is synthesized by introducing a difluoromethyl group to 3-pyridinecarboxaldehyde, followed by reduction to obtain the corresponding alcohol. The final step involves coupling the indole-ethylamine derivative with the difluoromethyl-pyridine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromo-1H-indol-3-yl)ethyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The bromine atom on the indole ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-bromo-1H-indol-3-yl)ethyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-bromo-1H-indol-3-yl)ethyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, potentially modulating their activity. The difluoromethyl group may enhance the compound’s binding affinity and stability. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chloro-1H-indol-3-yl)ethyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine
- N-[2-(4-fluoro-1H-indol-3-yl)ethyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine
- N-[2-(4-methyl-1H-indol-3-yl)ethyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine
Uniqueness
The presence of the bromine atom in N-[2-(4-bromo-1H-indol-3-yl)ethyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine distinguishes it from its analogs. Bromine can influence the compound’s reactivity and biological activity, potentially making it more effective in certain applications compared to its chloro, fluoro, or methyl counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
